1-(2-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-7-3-4-9-16(14)13-23-12-6-10-17(20(23)25)19(24)22-18-11-5-8-15(2)21-18/h3-12H,13H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIKUSSVIBYWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities, particularly in cancer research and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes the formation of the dihydropyridine framework followed by the introduction of substituents at specific positions to enhance biological activity. The detailed synthetic pathway can include:
- Formation of the Dihydropyridine Core : This often involves cyclization reactions using appropriate precursors.
- Substitution Reactions : Introducing the 2-methylbenzyl and 6-methylpyridin-2-yl groups through nucleophilic substitution or coupling reactions.
- Carboxamide Formation : The final step usually involves converting a suitable intermediate into the carboxamide form.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.2 | Induction of apoptosis |
| Similar Dihydropyridines | MDA-MB-468 | 5.2 | Inhibition of cell proliferation |
The compound's GI50 value against the MCF-7 cell line indicates moderate activity compared to other derivatives with more potent effects observed in MDA-MB-468 cells, suggesting a selective mechanism that may be exploited for targeted therapies in triple-negative breast cancer (TNBC) .
The biological activity is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometric analyses have demonstrated that certain analogs lead to significant rates of apoptosis, comparable to known chemotherapeutic agents. For instance, compounds displaying a para-substituent on the benzyl group showed enhanced selectivity and potency against MDA-MB-468 cells, indicating that structural modifications can significantly influence biological outcomes .
Study 1: Cytotoxicity Evaluation
A study evaluated a series of dihydropyridine derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that modifications at the N-benzyl position could increase tumor selectivity and overall cytotoxicity. The most promising candidates were subjected to further mechanistic studies to elucidate their pathways of action .
Study 2: Apoptosis Induction
Another investigation focused on the apoptotic effects of selected dihydropyridine derivatives. The study utilized annexin V-FITC staining to quantify apoptosis rates, revealing that certain compounds induced apoptosis rates exceeding those of gefitinib, a standard treatment for certain cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives. Key differences lie in substituent groups, which dictate pharmacological and physicochemical properties:
Physicochemical and Crystallographic Data
- Planarity and Conformation : The dihedral angle between aromatic rings in N-(3-bromo-2-methylphenyl) analogs is 8.38°, indicating near-planar conformations that favor crystal packing and target binding . The target compound’s 2-methylbenzyl group may introduce slight torsional strain, altering solubility.
- Hydrogen Bonding : Centrosymmetric dimers formed via N–H⋯O interactions in N-(3-bromo-2-methylphenyl) derivatives stabilize crystal lattices . The target’s 6-methylpyridin-2-yl group may disrupt such interactions, affecting crystallinity.
- Lipophilicity : The 4-(trifluoromethyl)benzyl group in ’s compound increases logP, whereas the target’s 2-methylbenzyl group offers moderate lipophilicity, balancing bioavailability and membrane penetration .
Q & A
Basic Research Questions
Q. What are the critical factors in optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis requires multi-step protocols involving cyclization of β-ketoesters under acidic conditions, followed by coupling with substituted benzyl or pyridyl groups. Key factors include:
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate amide bond formation .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature : Controlled heating (80–120°C) minimizes side reactions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves intermediates .
- Data Table :
| Step | Key Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Cyclization | Acid catalyst (pH) | pH 2–4 | 70–85% |
| Amidation | Solvent polarity | DMF > THF | +20% yield |
| Purification | Gradient elution | 10–40% EtOAc | Purity >95% |
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methylbenzyl vs. pyridyl groups) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 365.1523) .
- X-ray Crystallography : Resolves tautomerism (e.g., lactam vs. hydroxy-pyridine forms) using SHELXL .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Methodological Answer :
- Enzyme Assays : Dose-dependent inhibition of kinases or proteases (IC₅₀ values) using fluorescence-based protocols .
- Cell Viability : MTT assays (24–72 hr) in cancer lines (e.g., HeLa, MCF-7) .
- Controls : Comparator compounds (e.g., staurosporine for kinase inhibition) validate assay sensitivity .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict binding modes to biological targets?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR) based on structural homology to similar dihydropyridines .
- Docking Software : AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) .
- Validation : Compare predicted vs. experimental IC₅₀; RMSD <2.0 Å indicates reliable models .
Q. How do structural modifications (e.g., halogen substitution) resolve contradictions in biological activity data?
- Methodological Answer :
- SAR Analysis : Compare analogs (e.g., 2-chloro vs. 3-fluoro derivatives) in enzymatic assays .
- Electrostatic Mapping : Halogens enhance binding via halogen bonding (e.g., Cl→O interactions in kinase pockets) .
- Data Table :
| Derivative | Substitution | IC₅₀ (EGFR) | Notes |
|---|---|---|---|
| Parent | 2-methylbenzyl | 1.2 µM | Baseline |
| Analog A | 3-fluoro | 0.8 µM | Improved potency |
| Analog B | 4-nitro | >10 µM | Reduced solubility |
Q. What strategies address tautomerism challenges in X-ray crystallography?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces disorder .
- Refinement : SHELXL restraints for N—H⋯O hydrogen bonds in lactam tautomers .
- Validation : Check R-factors (R₁ <5%) and electron density maps for tautomeric occupancy .
Q. How can statistical design of experiments (DoE) optimize reaction scalability?
- Methodological Answer :
- Factors : Temperature, catalyst loading, solvent ratio (3–5 variables) .
- Software : Minitab or JMP for factorial design (e.g., 2³ designs with center points) .
- Outcome : Reduced experiments (e.g., 12 runs vs. 27) with >90% yield predictability .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer :
- Reaction Monitoring : LC-MS tracks intermediates (e.g., hydrolysis to carboxylic acids) .
- Isotope Labeling : ¹⁸O-water studies confirm hydrolysis pathways .
- Computational Studies : DFT calculations identify transition states for side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
